1-(1-Aminocyclobutyl)propan-2-ol
Description
1-(1-Aminocyclobutyl)propan-2-ol is a cyclobutane-containing amino alcohol derivative. These molecules feature a central cyclic amine linked to a propan-2-ol group, which may influence steric effects, solubility, and pharmacological activity. Cyclobutane rings are known to enhance metabolic stability compared to larger rings (e.g., cyclopentane) due to increased ring strain and compactness.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)propan-2-ol |
InChI |
InChI=1S/C7H15NO/c1-6(9)5-7(8)3-2-4-7/h6,9H,2-5,8H2,1H3 |
InChI Key |
BIEHJQSZVSBTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1(CCC1)N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-Aminopropan-2-yl)-3-methylcyclobutan-1-ol (CAS 1700507-40-9)
- Structure : Cyclobutane ring with a methyl substituent and a propan-2-ol-amine side chain.
- Molecular Formula: C₈H₁₇NO ( ).
- Key Features: The methyl group on the cyclobutane may reduce ring strain and modulate lipophilicity. Limited pharmacological data are available, but cyclobutane derivatives are often explored for their rigidity in drug design.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Structure : Cyclopentane ring with a longer butan-2-yl-amine side chain and a hydroxyl group.
- Molecular Formula: C₉H₁₉NO (MW: 157.25 g/mol, ).
- This compound is highlighted for applications in pharmaceuticals and agrochemicals.
Isopropanolamine (1-Aminopropan-2-ol, CAS 78-96-6)
- Structure : A simple secondary amine with a hydroxyl group.
- Molecular Formula: C₃H₉NO (MW: 75.11 g/mol, ).
- Key Features : Lacks cyclic structures, resulting in higher water solubility and lower steric hindrance. Used as a precursor in surfactants and pharmaceuticals.
Nadolol (CAS 42200-33-9) and Related Impurities
- Structure: A β-blocker with a naphthalenyloxy-propanolamine backbone.
- Key Features: Nadolol’s impurity F (CAS 15230-34-9) includes a tert-butyl group, highlighting how substituents on the propanolamine core influence β-adrenoceptor binding affinity ( ). Cyclobutane analogs like 1-(1-Aminocyclobutyl)propan-2-ol may exhibit distinct receptor selectivity due to steric constraints.
Physicochemical and Pharmacological Comparisons
*Estimated based on analog in .
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